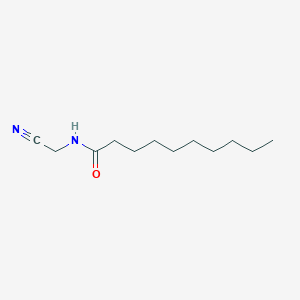

N-(cyanomethyl)decanamide

Description

N-(cyanomethyl)decanamide is a secondary amide characterized by a decanoyl chain (C10) linked to a cyanomethyl group via an amide bond. Its molecular formula is C₁₂H₂₂N₂O, with a molecular weight of 210.32 g/mol. This compound is synthesized via multicomponent reactions (MCRs), where an aldehyde, an isocyanide, and water react to form a 5-iminooxazoline intermediate, which rearranges into the final product . The cyanomethyl group confers unique reactivity, enabling further derivatization for applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C12H22N2O |

|---|---|

Molecular Weight |

210.32 g/mol |

IUPAC Name |

N-(cyanomethyl)decanamide |

InChI |

InChI=1S/C12H22N2O/c1-2-3-4-5-6-7-8-9-12(15)14-11-10-13/h2-9,11H2,1H3,(H,14,15) |

InChI Key |

SQQSAKPBVBFLFA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)NCC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Alkyl-Substituted Decanamides

Key Insight : N-isobutyl decanamide exhibits superior bioactivity in plant root modulation compared to affinin or NAE10:0, highlighting the importance of alkyl chain branching for biological potency .

Aromatic-Substituted Decanamides

Key Insight : Aromatic substituents enhance solubility in hydrophobic environments, making these compounds suitable for drug delivery or flavoring applications .

Enzyme Substrate Analogs

Key Insight : D-pNA’s nitro group enhances specificity for FAAH, while Oc-MAP’s methoxypyridinyl group improves solubility, demonstrating a trade-off between solubility and enzyme affinity .

Complex Derivatives with Specialized Functions

Key Insight: The cyanomethyl group in this compound enhances its reactivity for follow-up multicomponent reactions, a feature absent in hydroxyethyl or sulfonyl derivatives .

Enzymatic Interactions

- D-pNA shows an 8-fold lower specificity constant for FAAH compared to fluorogenic substrates like D-MAP, underscoring the impact of electron-withdrawing groups on enzyme kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.